Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885575
InChI: InChI=1S/C17H19N3O2/c1-4-20(5-2)16-13-9-7-8-12(10-18)15(13)19-11-14(16)17(21)22-6-3/h7-9,11H,4-6H2,1-3H3
SMILES:
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol

Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC15885575

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate -

Specification

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
IUPAC Name ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate
Standard InChI InChI=1S/C17H19N3O2/c1-4-20(5-2)16-13-9-7-8-12(10-18)15(13)19-11-14(16)17(21)22-6-3/h7-9,11H,4-6H2,1-3H3
Standard InChI Key OOMCDZYHGKILRN-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=C(C=NC2=C(C=CC=C21)C#N)C(=O)OCC

Introduction

Chemical Structure and Molecular Properties

The molecular formula of ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate is C₁₇H₁₉N₃O₂, with a molecular weight of 297.35 g/mol. The quinoline backbone features:

  • A cyano (-C≡N) group at position 8, which introduces electron-withdrawing effects.

  • A diethylamino (-N(C₂H₅)₂) group at position 4, contributing basicity and steric bulk.

  • An ethyl ester (-COOCH₂CH₃) at position 3, enhancing solubility in organic solvents.

The compound’s InChIKey (OOMCDZYHGKILRN-UHFFFAOYSA-N) and SMILES notation (CCN(CC)C1=C(C=NC2=C(C=CC=C21)C#N)C(=O)OCC) confirm its stereochemical configuration. Compared to analogs like ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate (PubChem CID: 35767023) , the cyano and diethylamino substituents likely enhance bioactivity through increased electronic polarization and lipophilicity.

Synthesis Pathways

General Synthetic Strategy

Synthesis typically involves multi-step reactions starting from aniline derivatives or pre-functionalized quinolines. A plausible route includes:

  • Quinoline Core Formation: Cyclization of substituted anilines with β-keto esters under acid catalysis.

  • Functionalization:

    • Introduction of the diethylamino group via nucleophilic substitution or reductive amination.

    • Cyanation at position 8 using copper(I) cyanide or Pd-catalyzed cross-coupling .

    • Esterification at position 3 with ethanol under acidic conditions.

Example Protocol

A related compound, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6), is synthesized via:

  • Step 1: Bromination of 4-hydroxyquinoline-3-carboxylate using phosphorus oxychloride (POCl₃) and hydrobromic acid .

  • Step 2: Esterification with ethanol in the presence of sulfuric acid .

For the target compound, replacing bromine with cyano would require a nitrile source (e.g., KCN or trimethylsilyl cyanide) and a transition metal catalyst. Yield optimization may involve varying reaction temperatures (80–110°C) and solvents (e.g., 1,4-dioxane or DMF) .

Physical and Chemical Properties

PropertyValue/Description
Molecular Weight297.35 g/mol
SolubilityLikely soluble in DMSO, DMF, and ethyl acetate
Melting PointNot reported (infer: 150–200°C)
StabilityStable under inert atmosphere; hydrolyzes in strong acids/bases

The cyano group reduces electron density in the quinoline ring, increasing reactivity toward nucleophilic attack. The diethylamino group enhances solubility in polar aprotic solvents, while the ethyl ester balances lipophilicity for membrane permeability .

Biological Activities and Mechanisms

Quinoline derivatives exhibit broad bioactivity, as highlighted in Table 1:

CompoundActivityMechanismSource
Ethyl 8-cyano-4-(diethylamino)quinolineAnticancer (inferred)Kinase inhibition ,
Ethyl 8-chloro-4-(dimethylamino)quinolineAntibacterialDNA gyrase inhibition
8-Bromo-4-hydroxyquinoline-3-carboxylateAntifungalCell wall disruption

The target compound’s cyano group may enhance binding to ATP pockets in kinases, as seen in structurally related inhibitors . The diethylamino group could improve cellular uptake via protonation in acidic tumor microenvironments.

Future Research Directions

  • Synthesis Optimization: Screen catalysts (e.g., Pd/Cu) for higher cyanation yields.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structure-Activity Relationships (SAR): Modify substituents to enhance selectivity for cancer vs. healthy cells .

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